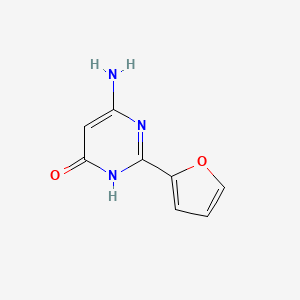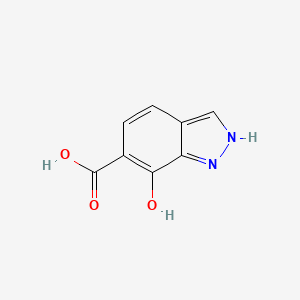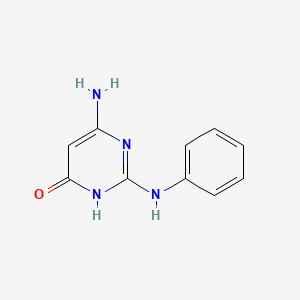
6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one
Descripción general
Descripción
“6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C8H7N3O2 . It has a molecular weight of 177.16 .
Molecular Structure Analysis
The InChI code for “6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one” is 1S/C8H7N3O2/c9-6-4-7(12)11-8(10-6)5-2-1-3-13-5/h1-4H, (H3,9,10,11,12) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Derivatives of furo[2,3-d]pyrimidin-2(3H)-one show remarkable anti-varicella-zoster virus potency and selectivity, as well as anti-human cytomegalovirus activity. A study by Robins et al. (2006) reported the synthesis of long-chain 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-ones, which displayed virus-encoded nucleoside kinase-sensitive anti-VZV activity. Surprisingly, one derivative exhibited anti-HCMV activity, supporting the development of non-nucleoside anti-HCMV agents from these derivatives (Robins et al., 2006).
Pyrimidine Synthesis
Aniskova et al. (2017) explored the synthesis of biologically active compounds with pyridine and pyridazine fragments, utilizing arylmethylidene derivatives of furan-2(3H)-ones. These derivatives are key building blocks in creating various heterocyclic compounds, demonstrating their importance in constructing molecules containing nitrogen-containing bases of the pyrimidine series (Aniskova, Grinev, & Yegorova, 2017).
Quantum Chemical Characterization
A study by Traoré et al. (2017) focused on the hydrogen bonding (HB) sites in three pyrimidine compounds derivatives. They used quantum chemistry methods to investigate these sites, identifying a nitrogen atom of the pyrimidine nucleus as a major hydrogen bonding site. This study provides insights into the electronic structures and bonding characteristics of such compounds (Traoré et al., 2017).
Biological Activity and Plant Growth Stimulation
Pivazyan et al. (2019) synthesized derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, revealing a pronounced plant growth-stimulating effect. This indicates potential applications in agriculture and botany (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Propiedades
IUPAC Name |
4-amino-2-(furan-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-4-7(12)11-8(10-6)5-2-1-3-13-5/h1-4H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHNLOYMBNTESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647277 | |
| Record name | 6-Amino-2-(furan-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one | |
CAS RN |
67945-75-9 | |
| Record name | 6-Amino-2-(furan-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384183.png)
![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)
![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)
![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)


![2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid](/img/structure/B1384189.png)
![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)

![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)


